molecular formula C16H19N3 B1667376 Anabasamine CAS No. 20410-87-1

Anabasamine

Cat. No. B1667376
CAS RN: 20410-87-1
M. Wt: 253.34 g/mol
InChI Key: TZRDBHMKTWECOV-UHFFFAOYSA-N
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Description

Anabasamine is an alkaloid compound with the molecular formula C16H19N3 and a molecular weight of 253.35 g/mol . It is derived from the aerial part of the Anabasis aphylla L. plant . It is structurally similar to nicotine .


Synthesis Analysis

The synthesis of Anabasamine has been confirmed experimentally through the production of 2,3′-bipyridyl-5-carboxylic acid by the oxidation of the base . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The structure of Anabasamine has been proposed as 5-(N-methyl-2′-piperidyl)-2,3′-bipyridyl based on UV, IR, NMR, and mass spectroscopic data .


Chemical Reactions Analysis

Alkaloids extraction was carried out using polar and apolar solvents . Forty-nine compounds belonging to 16 families were identified .


Physical And Chemical Properties Analysis

Anabasamine is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Chemical Structure and Synthesis

  • Anabasamine, isolated from the seeds of Anabasis aphylla L., has been studied for its chemical structure. Spectroscopic studies, including UV, IR, NMR, and mass spectroscopy, have led to the proposal of the structure as 5-(N-methyl-2′-piperidyl)-2,3′-bipyridyl. This structure was experimentally confirmed through the production of 2,3′-bipyridyl-5-carboxylic acid by the oxidation of the base (Mukhamedzhanov et al., 1968).
  • Research has also focused on the synthesis of organophosphorus derivatives of anabasamine. These derivatives have been investigated for their cholinergic activity, suggesting potential applications in insecticide development (Gazaliev et al., 1989).

Biosynthesis and Metabolism

  • Studies have been conducted on the biosynthesis of basic alkaloids of Anabasis aphylla, including anabasamine. The role of lysine, aspartic acid, methionine, acetate, and cadaverine in the formation of anabasamine and related alkaloids has been indicated. These studies have examined the pathways of biosynthesis of the piperidine heterocycle, which is the structural basis of all the alkaloids of this plant (Lovkova & Nurimov, 1978).

Pharmaceutical and Therapeutic Potential

  • Anabasum, a synthetic analog of Δ8‐tetrahydrocannabinol (THC)‐11‐oic acid, which is a derivative of anabasamine, has been researched for its potent anti‐inflammatory and pro‐resolving effects in a human model of self‐resolving acute inflammation. This suggests potential applications in treating conditions characterized by acute inflammation (Motwani et al., 2018).
  • Additionally, a Phase 2 study of the safety and efficacy of anabasum (JBT-101) in systemic sclerosis indicated that anabasum provided significant efficacy in systemic sclerosis with acceptable safety and tolerability. This supports its continued clinical development for the treatment of systemic sclerosis (Spiera et al., 2017).

Environmental Applications

  • Anabasamine has also been explored in environmental studies. For instance, it has been used as a biomarker for tobacco use in wastewater analysis. This application is significant for monitoring community consumption of tobacco over time, illustrating its potential in public health and environmental monitoring (Tscharke et al., 2016).

properties

IUPAC Name

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRDBHMKTWECOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942578
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anabasamine

CAS RN

20410-87-1
Record name Anabasamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20410-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
L Miao, SC DiMaggio, ML Trudell - Synthesis, 2010 - thieme-connect.com
… we have completed the syntheses of the piperidine alkaloid anabasamine 12 [¹³] and its unnatural nicotine analogue 13. Anabasamine was of interest due to its structural similarity to the …
Number of citations: 7 www.thieme-connect.com
SZ Mukhamedzhanov, KA Aslanov, AS Sadykov… - Chemistry of Natural …, 1968 - Springer
… Thus, the combination of data given above permits the deduction of the most probable structure for the aliphatic moiety of the anabasamine molecule as (b). An additional indication of …
Number of citations: 12 link.springer.com
SC DiMaggio - 2003 - search.proquest.com
… as anabasamine is limited in quantity due to its … anabasamine and related nicotine analogs. This new methodology employed a pyridyl anion addition to valerolactone, for anabasamine, …
Number of citations: 5 search.proquest.com
Z Tilyabaev, AA Abduvakhabov - Chemistry of natural compounds, 1998 - Springer
… which is capable of accomodating the alkaloid anabasamine, consisting of three interlinked … for sorbing the anabasamine rings. These facts suggest that when anabasamine is sorbed …
Number of citations: 25 link.springer.com
S Mirzaev - Farmakologiia i Toksikologiia, 1978 - europepmc.org
Anabisis aphylla alcaloids anabasine, anabasamine and lupinine (1/6 and 1/3) DL50, intraperitoneally) lowered the locomotion excitation called forth by aethanol (2 mg/g, by mouth) in …
Number of citations: 2 europepmc.org
NS Sapronov, LK Khnychenko - Farmakologiia i …, 1982 - pubmed.ncbi.nlm.nih.gov
[Pharmacology of the Anabasis aphylla alkaloids anabasine and anabasamine] [Pharmacology of the Anabasis aphylla alkaloids anabasine and anabasamine] … anabasamine …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
VP Zakharov, KA Aslanov, AI Ishbaev… - Chemistry of Natural …, 1974 - Springer
… Where necessary, anabasamine can easily be obtained from a mixture of the three … into the corresponding amino acids, and the anabasamine, after the mixture has been made alkaline …
Number of citations: 1 link.springer.com
AS Sadykov, SZ Mukhamedzhanov, KA Aslanov - Dokl. Akad. Nauk. Uzb. SSR, 1967
Number of citations: 10
S Muzaev - Dokl Akad. Nauk. Uzb. SSR, 1977
Number of citations: 3
S Muzaev - Dokl Akad. Nauk. Uzb. SSR, 1982
Number of citations: 3

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